
(2-Fluoroethyl)(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoroethyl)(propan-2-yl)amine is an organic compound that belongs to the class of amines It consists of a 2-fluoroethyl group and a propan-2-yl group attached to an amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 2-fluoroethyl bromide can react with isopropylamine under basic conditions to yield this compound . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroethyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-Fluoroethyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2-Fluoroethyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The propan-2-yl group provides steric hindrance, which can influence the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoroethyl)(methyl)amine: Similar structure but with a methyl group instead of a propan-2-yl group.
(2-Fluoroethyl)(ethyl)amine: Contains an ethyl group instead of a propan-2-yl group.
(2-Fluoroethyl)(butyl)amine: Features a butyl group in place of the propan-2-yl group.
Uniqueness
(2-Fluoroethyl)(propan-2-yl)amine is unique due to the combination of its fluoroethyl and propan-2-yl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in medicinal chemistry and industrial processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-fluoroethyl)(propan-2-yl)amine, and how do reaction conditions influence yield and purity?
- Methodology : Start with nucleophilic substitution between 2-fluoroethyl halides (e.g., 2-fluoroethyl chloride) and isopropylamine under inert conditions (N₂ atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify using fractional distillation or column chromatography with silica gel. Optimize solvent polarity (e.g., dichloromethane vs. methanol) to minimize side reactions like over-alkylation .
- Data Contradictions : Evidence suggests competing pathways (e.g., elimination vs. substitution) may reduce yields in polar protic solvents; non-polar solvents favor SN2 mechanisms but require elevated temperatures .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : Use 19F-NMR to confirm fluorine environment (δ ~ -220 ppm for CF₂ groups). 1H-NMR should show splitting patterns for the isopropyl group (δ 1.0–1.2 ppm, septet) and fluorinated ethyl chain (δ 3.4–3.8 ppm, triplet) .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (C₅H₁₁FN₂: calculated 118.09 g/mol) and fragmentation patterns (e.g., loss of isopropyl group at m/z 73) .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for SN2 vs. elimination pathways. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational predictions .
- Contradictions : Fluorine’s electronegativity may polarize the C-F bond, but steric hindrance from the isopropyl group could disfavor SN2 mechanisms. MD simulations (e.g., GROMACS) can model solvent effects on reaction dynamics .
Q. How does fluorination impact the biological activity of this compound compared to non-fluorinated analogs?
- Experimental Design :
- Enzyme Assays : Test inhibition of monoamine oxidase (MAO) isoforms using fluorometric assays. Fluorinated amines often exhibit enhanced metabolic stability due to C-F bond resistance to oxidative degradation .
- Comparative Studies : Compare IC₅₀ values with analogs like N-(2-ethyl)isopropylamine. Fluorine’s electron-withdrawing effects may alter binding affinity to active sites .
Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?
- Case Study : Conflicting yields in reductive amination (e.g., 40–70% across studies).
- Root Cause Analysis : Variability in catalyst choice (e.g., Pd/C vs. Raney Ni), hydrogen pressure (1–5 atm), or solvent (MeOH vs. THF).
- Resolution : Design a fractional factorial experiment to isolate critical variables. For example, use Design-Expert software to optimize catalyst loading and temperature .
- Validation : Reproduce high-yield conditions (e.g., 5% Pd/C, 3 atm H₂, MeOH) and characterize products via HPLC-MS to confirm purity .
Properties
Molecular Formula |
C5H12FN |
---|---|
Molecular Weight |
105.15 g/mol |
IUPAC Name |
N-(2-fluoroethyl)propan-2-amine |
InChI |
InChI=1S/C5H12FN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
RMQUYIZMIUDCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.